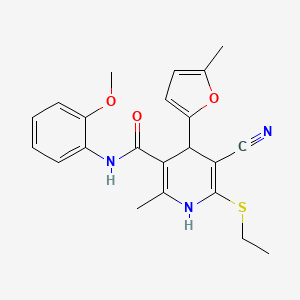
5-cyano-6-(ethylsulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyano-6-(ethylsulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Cyano-6-(ethylsulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class. Characterized by its unique structure, which includes a cyano group, an ethylsulfanyl moiety, and a methoxyphenyl group, this compound has garnered interest for its potential therapeutic applications due to its diverse biological activities.
- Molecular Formula : C21H21N3O3S
- Molecular Weight : 395.5 g/mol
- IUPAC Name : 5-cyano-6-(ethylsulfanyl)-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach is the Hantzsch reaction, which condenses an aldehyde, a β-ketoester, and ammonia or an amine under acidic or basic conditions. Subsequent modifications introduce the cyano and ethylsulfanyl groups through nucleophilic substitution and thiolation reactions, respectively.
The biological activity of this compound is thought to involve modulation of enzyme activities and receptor interactions. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalysis. Additionally, it could function as a receptor agonist or antagonist, affecting signal transduction pathways relevant to various diseases.
Biological Activities
Research has shown that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest it may have antibacterial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential for further exploration in antimicrobial therapy.
- Anticancer Potential : Dihydropyridines are known for their anticancer activities. The specific interactions of this compound with cancer cell lines need further investigation to elucidate its potential as an anticancer agent.
- Enzyme Modulation : The compound appears to modulate enzyme activities involved in metabolic pathways relevant to disease processes. Specific studies are required to identify the exact enzymes affected and the implications for therapeutic applications.
Case Studies and Research Findings
A variety of studies have explored the biological effects of related compounds within the dihydropyridine class. For instance:
特性
IUPAC Name |
5-cyano-6-ethylsulfanyl-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-5-29-22-15(12-23)20(18-11-10-13(2)28-18)19(14(3)24-22)21(26)25-16-8-6-7-9-17(16)27-4/h6-11,20,24H,5H2,1-4H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQGGDQYGKCXRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2OC)C3=CC=C(O3)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














